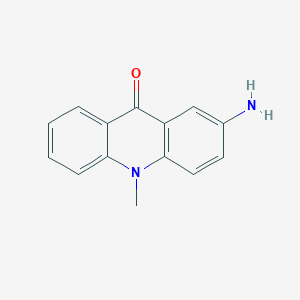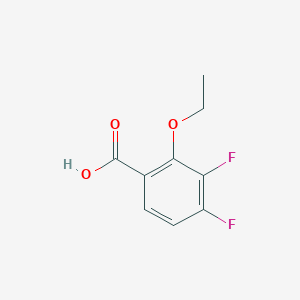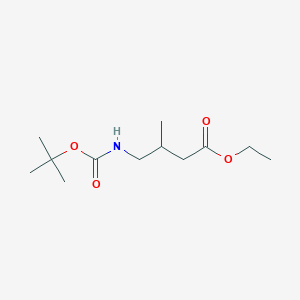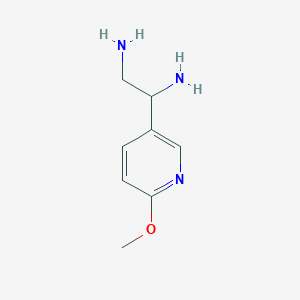![molecular formula C16H13NO6 B14021728 O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[111]pentane-1,2-dicarboxylate is a complex organic compound with a unique structure that combines the bicyclo[111]pentane framework with a phthalimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction of suitable precursors under high-pressure conditions.
Introduction of the phthalimide moiety: The bicyclo[1.1.1]pentane core is then reacted with phthalic anhydride in the presence of a base such as sodium hydroxide to form the phthalimide derivative.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[111]pentane-1,2-dicarboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s phthalimide moiety is known for its biological activity, making it a candidate for drug development. It can be used in the design of enzyme inhibitors, anti-inflammatory agents, and other therapeutic agents.
Industry
In materials science, the compound can be used to develop new polymers and materials with enhanced properties such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar in structure but lacks the bicyclo[1.1.1]pentane core.
1,3-Dioxoisoindolin-2-yl pivalate: Contains a similar phthalimide moiety but with a different ester group.
Uniqueness
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate is unique due to the combination of the bicyclo[1.1.1]pentane core and the phthalimide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H13NO6 |
|---|---|
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
2-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13NO6/c1-22-15(21)16-6-8(7-16)11(16)14(20)23-17-12(18)9-4-2-3-5-10(9)13(17)19/h2-5,8,11H,6-7H2,1H3 |
Clé InChI |
KVNNQKWLTCXLOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)C2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)











